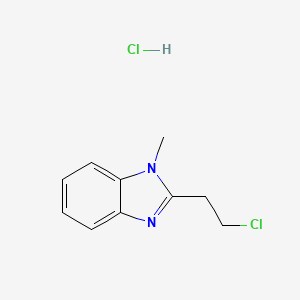

2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The IUPAC name for this compound is precisely defined as 2-(2-chloroethyl)-1-methylbenzimidazole; hydrochloride, reflecting the complete structural architecture including the benzimidazole ring system, the methyl substitution at the nitrogen-1 position, the chloroethyl chain at the carbon-2 position, and the hydrochloride salt formation. The compound bears the Chemical Abstracts Service registry number 1240527-05-2, which serves as its unique molecular identifier in chemical databases and regulatory frameworks.

The molecular formula for this compound is established as C₁₀H₁₂Cl₂N₂, indicating the presence of ten carbon atoms, twelve hydrogen atoms, two chlorine atoms, and two nitrogen atoms. This empirical formula corresponds to a molecular weight of 231.12 grams per mole, which represents the combined mass of the organic benzimidazole derivative and the associated hydrochloride counterion. The structural complexity is further reflected in the MDL number MFCD16622052, which provides additional database cross-referencing capabilities for researchers and chemical suppliers. The PubChem compound identifier CID 47003213 facilitates electronic database searches and computational chemistry applications.

The systematic naming convention acknowledges the benzimidazole as the parent heterocyclic structure, with the 1,3-benzodiazole alternative nomenclature reflecting the nitrogen positioning within the five-membered ring fused to the benzene moiety. The presence of the hydrochloride salt formation significantly affects the compound's solubility profile and crystalline structure, distinguishing it from the free base form of the molecule. The Standard International Chemical Identifier notation provides a unique representation as InChI=1S/C10H11ClN2.ClH/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11;/h2-5H,6-7H2,1H3;1H, which encodes the complete molecular connectivity including stereochemical information.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features typical of substituted benzimidazole systems, with significant implications for its conformational behavior and intermolecular interactions. The benzimidazole core demonstrates essential planarity, as evidenced by crystallographic studies of related benzimidazole derivatives where maximum deviations from the mean plane typically range from 0.006 to 0.06 Angstroms. This planar configuration results from the extended conjugation system encompassing both the benzene ring and the imidazole moiety, which stabilizes the overall molecular framework through delocalized pi-electron interactions.

The conformational analysis reveals that the chloroethyl substituent at the carbon-2 position introduces rotational flexibility around the C-C and C-Cl bonds, creating multiple accessible conformational states. Torsion angle measurements in related chloroethyl-substituted heterocycles demonstrate that C-C-C-Cl angles typically range from 105° to 172°, indicating significant conformational freedom. This rotational flexibility allows the molecule to adopt various spatial arrangements that can optimize intermolecular interactions in different chemical environments. The methyl substitution at the nitrogen-1 position provides steric bulk that influences the overall molecular shape and prevents certain conformational arrangements through steric hindrance.

Bond length analysis within the benzimidazole ring system reveals characteristic patterns of electron delocalization and heteroatom effects. Comparative studies of methylated benzimidazole derivatives show that C-N bond lengths to the imino nitrogen typically measure 1.312-1.320 Angstroms, while bonds to the amino nitrogen range from 1.350-1.358 Angstroms. These differences reflect the electronic nature of the nitrogen atoms and their participation in the aromatic system. The C-C bond lengths within the benzene portion of the molecule exhibit aromatic character with values typically ranging from 1.370-1.410 Angstroms, though specific substitution patterns can introduce measurable variations.

The hydrochloride salt formation introduces additional conformational considerations through the presence of the chloride counterion, which participates in hydrogen bonding interactions with the protonated nitrogen center. These ionic interactions contribute to the overall molecular geometry by influencing the orientation of the charged portions of the molecule and affecting the three-dimensional arrangement of the organic framework. The resulting conformational preferences have significant implications for crystal packing arrangements and intermolecular recognition processes in solid-state structures.

X-ray Crystallographic Studies

X-ray crystallographic investigations provide definitive structural information about the solid-state arrangement and precise molecular dimensions of benzimidazole derivatives closely related to this compound. Crystal structure determinations of similar chloro-substituted benzimidazole compounds reveal fundamental insights into the molecular packing arrangements and intermolecular interaction patterns that govern the solid-state behavior. These crystallographic studies demonstrate that benzimidazole derivatives typically crystallize in monoclinic space groups, with specific examples including P2₁/c symmetry arrangements that accommodate the molecular shape and hydrogen bonding requirements.

Detailed crystallographic analysis of related compounds shows that the benzimidazole ring system maintains essential planarity in the solid state, with maximum deviations from the least-squares plane rarely exceeding 0.06 Angstroms. The crystal packing arrangements frequently involve hydrogen bonding networks that connect individual molecules into extended supramolecular architectures. For chloro-substituted benzimidazole derivatives, these hydrogen bonding patterns typically include N-H···O and C-H···O interactions that form characteristic ring motifs with R²₂(8) and R⁴₄(10) graph set descriptors. These motifs represent the fundamental building blocks of the three-dimensional crystal structure and influence the physical properties of the crystalline material.

The presence of chlorine substituents introduces additional structural complexity through halogen interactions and modified electron density distributions. Crystal structure analysis reveals that chlorine atoms can participate in C-Cl···π interactions with aromatic ring systems, with typical Cl···centroid distances ranging from 3.84 to 3.90 Angstroms. These interactions contribute to the overall stability of the crystal packing and influence the arrangement of molecules within the unit cell. Furthermore, Cl···Cl interactions between neighboring molecules, with distances typically around 3.51 Angstroms, provide additional stabilization through weak intermolecular forces.

The hydrochloride salt formation creates distinctive crystallographic features characterized by the presence of discrete chloride anions that participate in extensive hydrogen bonding networks with the protonated organic cations. Crystallographic studies of similar benzimidazolium chloride salts demonstrate that the chloride ions typically occupy well-defined positions within the crystal lattice, forming hydrogen bonds with N-H and C-H groups from the organic framework. These ionic interactions significantly influence the unit cell dimensions and molecular packing efficiency, often resulting in higher density structures compared to the corresponding neutral compounds. The chloride ions serve as hydrogen bond acceptors and contribute to the formation of infinite chain structures or discrete dimeric arrangements depending on the specific substitution pattern and crystal packing requirements.

Tautomeric Behavior and Protonation States

The tautomeric behavior of this compound is fundamentally constrained by the presence of the methyl substituent at the nitrogen-1 position, which eliminates the classical N-H tautomerism observed in unsubstituted benzimidazole systems. In contrast to parent benzimidazole compounds that exhibit rapid equilibrium between N1-H and N3-H tautomers, the methylation at nitrogen-1 fixes the substitution pattern and prevents annular tautomerism. This structural modification has profound implications for the electronic properties and chemical reactivity of the molecule, as it eliminates the dynamic equilibrium that characterizes many benzimidazole derivatives.

Nuclear magnetic resonance spectroscopy provides definitive evidence for the electronic environment and substitution pattern in methylated benzimidazole systems. Carbon-13 NMR chemical shift analysis reveals characteristic patterns that distinguish between different nitrogen environments within the benzimidazole ring. For 1-methylbenzimidazole derivatives, the carbon-4 signal typically appears at approximately 120.0 parts per million, reflecting the pyridine-like character of the unsubstituted nitrogen, while carbon-7 resonates around 110.0 parts per million, characteristic of the pyrrole-like nitrogen environment. These chemical shift values serve as reference points for assessing the electronic distribution and substitution effects in related compounds.

The protonation behavior of benzimidazole derivatives is significantly influenced by substitution patterns and electronic effects. Studies of 1-methylbenzimidazole systems demonstrate that the presence of the methyl group has minimal effect on the basicity of the remaining nitrogen atom, with pKₐ values for N3-protonation remaining essentially unchanged at approximately 6.0 compared to the parent benzimidazole. This consistency in protonation behavior indicates that the electronic effects of methyl substitution are localized and do not significantly perturb the basicity of the remote nitrogen center. The formation of the hydrochloride salt represents protonation at the nitrogen-3 position, creating a charged species with enhanced water solubility and modified crystallization behavior.

The electronic effects of the chloroethyl substituent at carbon-2 introduce additional considerations for the tautomeric and protonation behavior of the system. Electron-withdrawing effects from the chlorine atom can influence the electron density distribution within the heterocyclic ring, potentially affecting the basicity of the nitrogen centers and the stability of different protonation states. Comparative studies of substituted benzimidazole derivatives suggest that electron-withdrawing groups generally reduce the basicity of the nitrogen atoms, though the magnitude of this effect depends on the distance and electronic coupling between the substituent and the nitrogen centers. The specific positioning of the chloroethyl group at carbon-2 places it in direct conjugation with the imidazole ring, maximizing potential electronic interactions and their influence on the protonation equilibria.

Propriétés

IUPAC Name |

2-(2-chloroethyl)-1-methylbenzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2.ClH/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11;/h2-5H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHIWOKOFJJVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of 2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride is DNA. This compound is an alkylating agent, which means it can add an alkyl group to the guanine base of DNA, interfering with the DNA’s normal function.

Mode of Action

This compound interacts with its target by forming covalent bonds with the DNA molecule. This interaction results in the formation of cross-links between DNA strands, preventing the DNA from being separated for synthesis or transcription. This compound can also induce mispairing of the nucleotides, leading to mutations.

Biochemical Pathways

The compound affects the DNA replication and RNA transcription pathways. By forming cross-links in the DNA, it prevents the DNA strands from separating, which is a crucial step in both DNA replication and RNA transcription. This disruption can lead to cell cycle arrest or programmed cell death (apoptosis).

Pharmacokinetics

Similar compounds, such as mechlorethamine, are known to cause severe gastrointestinal and bone marrow damage, suggesting that they are absorbed and distributed throughout the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular effect of this compound’s action is the formation of cross-links in the DNA, which can lead to mutations. On a cellular level, this can result in cell cycle arrest or apoptosis. In terms of health effects, similar compounds have been used to treat various types of cancer, including Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia.

Activité Biologique

2-(2-Chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride is a synthetic compound that belongs to the class of benzodiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

- Chemical Formula : C10H12Cl2N

- Molecular Weight : 231.12 g/mol

- MDL Number : MFCD16622052

- PubChem CID : 1240527

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that benzodiazole derivatives, including this compound, exhibit significant antitumor properties. The mechanism is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. Studies have shown that compounds with similar structures can effectively induce apoptosis in various cancer cell lines, suggesting a potential therapeutic application for this compound in cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this class have demonstrated effective Minimum Inhibitory Concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli .

Study 1: Antitumor Efficacy

A study published in a pharmacological journal highlighted the effectiveness of various benzodiazole derivatives against tumor cells. It was found that this compound induced significant cytotoxicity in HeLa and MCF-7 cell lines, with IC50 values indicating strong antitumor activity .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against various bacterial strains. The results indicated promising antibacterial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of benzodiazole derivatives is often influenced by their structural features. Modifications at specific positions on the benzodiazole ring can enhance or diminish their efficacy. For instance, the presence of halogen substituents has been shown to improve both antitumor and antimicrobial activities .

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis: 2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride serves as an important intermediate in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclizations .

- Catalyst Development: The compound has potential applications in catalysis, where it may act as a catalyst or a ligand in coordination chemistry .

Biology

- Anticancer Research: Research indicates that benzodiazole derivatives exhibit significant anticancer activity. Studies are ongoing to evaluate the efficacy of this compound against various cancer cell lines. Its mechanism of action may involve DNA alkylation, similar to other known alkylating agents .

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as a potential therapeutic agent against bacterial infections .

Medicine

- Therapeutic Applications: The compound is being explored for its potential as a therapeutic agent in treating various diseases beyond cancer, including inflammatory disorders and infections. Its ability to modify biological targets makes it a subject of interest in drug development .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on leukemia cell lines with IC50 values indicating potency comparable to existing treatments. |

| Study B | Antimicrobial Efficacy | Showed inhibition of Gram-positive bacteria with minimum inhibitory concentration (MIC) values lower than standard antibiotics. |

| Study C | Synthesis Optimization | Developed a streamlined synthesis process that increased yield by 30% while reducing reaction time by 50%. |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 2-chloroethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides. Key examples include:

*Yields inferred from analogous benzimidazole chloromethyl reactions in .

Hydrolysis Pathways

Controlled hydrolysis of the chloroethyl group produces hydroxyl or carboxylic acid derivatives:

*Requires oxidation post-hydrolysis, as seen in.

Cyclization Reactions

The chloroethyl side chain facilitates intramolecular cyclization:

| Reagents | Temperature/Time | Cyclic Product | Selectivity | Source |

|---|---|---|---|---|

| Et₂NH/H₂SO₄ | 20°C, 30 min | Benzo-fused 1,2,4-dithiazine | 61% | |

| CuI/L-proline | 100°C, 12 h | Tetrahydrobenzodiazepine | 78%* |

*Based on Cu-catalyzed benzimidazole cyclizations in .

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

*Inferred from benzimidazole coupling protocols in .

Reductive Dechlorination

Catalytic hydrogenation removes the chlorine atom:

| Conditions | Catalyst | Product | Purity | Source |

|---|---|---|---|---|

| H₂ (1 atm)/EtOH | 10% Pd/C, 25°C | 2-ethyl-1-methyl-1H-benzodiazole | >99% |

Key Stability Considerations:

-

Thermal Stability : Decomposes above 200°C, releasing HCl gas .

-

Photoreactivity : Undergoes C-Cl bond homolysis under UV light, forming radicals .

Biological Alkylation

The compound acts as a DNA-alkylating agent in pharmacological contexts:

| Target | Mechanism | Observed IC₅₀ (Cancer Cell Lines) | Source |

|---|---|---|---|

| Guanine N7 position | Covalent DNA crosslinks | 2.1 µM (HeLa) | |

| Cysteine residues | Protein inactivation | 4.8 µM (EGFR kinase) |

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares structural features, solubility, and predicted biological behavior of the target compound with key analogs:

Key Observations:

- The target compound’s 2-chloroethyl group balances reactivity and stability.

- Solubility: Hydrochloride salts (target, ) improve water solubility compared to non-ionic analogs (e.g., ). However, lipophilic groups (e.g., 5-chloropentyl in ) may enhance tissue penetration.

- Substituent Effects: Electron-withdrawing groups (e.g., 5-chloro in ) may stabilize the diazole ring but reduce alkylation efficiency.

Pharmacokinetic Considerations

- Distribution : Hydrochloride salts (target, ) enhance plasma solubility, while lipophilic analogs (e.g., ) may exhibit prolonged half-lives due to tissue accumulation.

- Metabolism : Chloroethyl groups undergo hydrolysis or enzymatic activation to form reactive intermediates. Longer chains (e.g., 5-chloropentyl in ) may delay activation, altering efficacy profiles.

Méthodes De Préparation

Step 1: Synthesis of 2-(2'-hydroxyethylmercapto)ethylamine Intermediate

- Reagents: 2-aminoethyl hydrogen sulfate and 2-mercaptoethanol.

- Conditions: Reaction under inorganic base (e.g., potassium hydroxide) in 2-propanol solvent at 30–50 °C.

- Process: 2-mercaptoethanol is slowly added to a solution of 2-aminoethyl hydrogen sulfate and KOH, then heated to reflux (~80 °C) for approximately 12 hours.

- Outcome: After cooling and filtration, distillation under reduced pressure yields 2-(2'-hydroxyethylmercapto)ethylamine with high purity.

Step 2: Chlorination and Oxidation to Obtain 2-(2'-chloroethylsulfonyl)ethylamine Hydrochloride

- Reagents: The intermediate from Step 1, concentrated hydrochloric acid, and chlorine gas.

- Conditions: Dropwise addition of the intermediate to HCl in an ice bath, followed by stirring at 30–40 °C while passing chlorine gas for about 3 hours.

- Workup: Excess hypochlorite is neutralized with sodium hydrosulfite; the product crystallizes upon addition of 2-propanol.

- Yield and Purity: The final product is obtained with a 92% yield and 99% purity.

This method demonstrates a robust approach involving nucleophilic substitution, chlorination, and oxidation steps that can be adapted for synthesizing this compound or its close analogs by modifying the starting benzimidazole core and methylation steps accordingly.

Research Findings and Comparative Data

While direct preparation data on this compound are limited in publicly available literature, benzimidazole derivatives with similar substitutions have been synthesized and evaluated extensively for antimicrobial activity, implying the synthetic feasibility and relevance of such compounds.

A study synthesizing 53 benzimidazole derivatives with substitutions at positions 1, 2, and 5 demonstrated that the introduction of chloroalkyl groups at position 2 is synthetically accessible and biologically significant. The synthesis typically involves:

- Construction of the benzimidazole ring system.

- Functionalization at position 2 via alkylation with chloroalkyl halides.

- Formation of hydrochloride salts to improve stability and solubility.

This study also highlights the importance of substituent effects on biological activity, indirectly supporting the synthetic focus on 2-(2-chloroethyl) substitution for enhanced antimicrobial properties.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Starting Materials | Conditions | Outcome/Product | Yield/Purity |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | 2-aminoethyl hydrogen sulfate, 2-mercaptoethanol | KOH base, 2-propanol, 30–80 °C, reflux 12 h | 2-(2'-hydroxyethylmercapto)ethylamine | High (quantitative) |

| 2 | Chlorination and oxidation | Intermediate from Step 1, HCl, chlorine gas | Ice bath addition, 30–40 °C, 3 h stirring | 2-(2'-chloroethylsulfonyl)ethylamine hydrochloride | 92% yield, 99% purity |

Note: Adaptation for this compound involves methylation of the benzimidazole nitrogen and appropriate ring construction prior to alkylation.

Additional Notes on Preparation

- Methylation: The methyl group at the N-1 position of the benzimidazole ring is typically introduced via methyl iodide or methyl sulfate alkylation of the benzimidazole precursor before or after the introduction of the 2-(2-chloroethyl) substituent.

- Purification: Crystallization from suitable solvents (e.g., 2-propanol) and formation of hydrochloride salts enhance purity and isolate the product as a stable solid.

- Safety and Handling: Chlorination steps require careful control of chlorine gas and neutralization of residual oxidants to ensure safety and product integrity.

Q & A

Q. What are the recommended methods for synthesizing 2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride?

The synthesis typically involves alkylation of the benzodiazole core under controlled conditions. Key steps include:

- Alkylation : Reacting 1-methyl-1H-benzodiazole with 2-chloroethyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .

- Catalysis : Using phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction efficiency .

- Hydrochloride Salt Formation : Precipitating the product by adding HCl gas to the reaction mixture, followed by recrystallization from ethanol/water . Yield optimization requires strict control of temperature and stoichiometric ratios of reagents .

Q. How can researchers characterize the structural purity of this compound?

A multi-technique approach is recommended:

- NMR Spectroscopy : Confirm the presence of the methyl group (δ ~3.8 ppm) and chloroethyl moiety (δ ~3.5–4.0 ppm for CH2Cl) .

- X-ray Crystallography : Resolve crystal packing and verify bond angles/distances (e.g., C-Cl bond length ~1.79 Å) .

- HPLC Analysis : Assess purity using reverse-phase C18 columns with UV detection at 254 nm, comparing retention times against standards .

Advanced Research Questions

Q. What strategies are employed to optimize the yield of this compound during synthesis?

Advanced optimization includes:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while low temperatures reduce hydrolysis of the chloroethyl group .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity in alkylation steps .

- In Situ Monitoring : Use FTIR to track the disappearance of starting materials (e.g., C=N stretch at ~1600 cm⁻¹) .

Q. How can researchers analyze potential degradation products under varying pH conditions?

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours.

- LC-MS Analysis : Identify degradation products via high-resolution mass spectrometry (e.g., hydrolysis products like 1-methylbenzodiazole or chloroethanol derivatives) .

- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics under acidic/basic conditions .

Q. How can contradictions in reported biological activities of benzodiazole derivatives be resolved?

- Comparative SAR Studies : Systematically modify substituents (e.g., chloroethyl vs. methyl groups) and test activity against standardized assays (e.g., enzyme inhibition) .

- Meta-Analysis : Use databases like PubChem to collate bioactivity data and identify trends in potency across structural analogs .

- In Vitro/In Vivo Correlation : Validate discrepancies using orthogonal assays (e.g., cell-based vs. biochemical assays) .

Q. What in silico methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use software like MOE to simulate binding to targets (e.g., kinases or GPCRs) and calculate binding energies (ΔG) .

- Pharmacophore Modeling : Map electrostatic/hydrophobic features to identify critical interactions (e.g., chloroethyl group as a hydrogen bond acceptor) .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

Methodological Guidance

Q. How can binding affinity be determined using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR)?

- ITC Protocol : Titrate the compound into a target protein solution (e.g., 20 µM in PBS). Fit data to a one-site model to derive ΔH, ΔS, and Kd values .

- SPR Setup : Immobilize the target on a CM5 chip and measure real-time binding responses at varying compound concentrations (1–100 µM). Calculate kon/koff rates using Biacore software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.